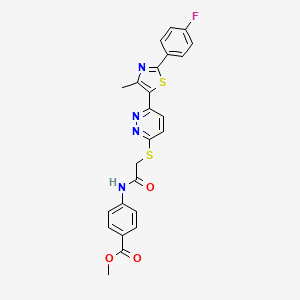
3-((2,4-dimethoxyphenyl)amino)-1-(2-hydroxyethyl)-1H-pyrrole-2,5-dione
Vue d'ensemble
Description
3-((2,4-dimethoxyphenyl)amino)-1-(2-hydroxyethyl)-1H-pyrrole-2,5-dione, also known as DMAPT, is a synthetic compound that has been studied for its potential therapeutic applications in various diseases. DMAPT is a small molecule inhibitor of the transcription factor NF-κB, which plays a critical role in regulating the immune response, inflammation, and cell survival.
Mécanisme D'action
3-((2,4-dimethoxyphenyl)amino)-1-(2-hydroxyethyl)-1H-pyrrole-2,5-dione inhibits the activity of the transcription factor NF-κB, which is a key regulator of the immune response, inflammation, and cell survival. NF-κB is activated in response to various stimuli including cytokines, pathogens, and stress, and regulates the expression of genes involved in cell proliferation, survival, and inflammation. 3-((2,4-dimethoxyphenyl)amino)-1-(2-hydroxyethyl)-1H-pyrrole-2,5-dione inhibits the activity of NF-κB by blocking the phosphorylation and degradation of its inhibitor, IκBα, which leads to the accumulation of IκBα and inhibition of NF-κB activity.
Biochemical and Physiological Effects:
3-((2,4-dimethoxyphenyl)amino)-1-(2-hydroxyethyl)-1H-pyrrole-2,5-dione has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, 3-((2,4-dimethoxyphenyl)amino)-1-(2-hydroxyethyl)-1H-pyrrole-2,5-dione induces apoptosis by activating the intrinsic apoptotic pathway, which involves the activation of caspases and the release of cytochrome c from mitochondria. 3-((2,4-dimethoxyphenyl)amino)-1-(2-hydroxyethyl)-1H-pyrrole-2,5-dione also inhibits angiogenesis by suppressing the expression of angiogenic factors such as VEGF and MMPs. In addition, 3-((2,4-dimethoxyphenyl)amino)-1-(2-hydroxyethyl)-1H-pyrrole-2,5-dione has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 3-((2,4-dimethoxyphenyl)amino)-1-(2-hydroxyethyl)-1H-pyrrole-2,5-dione has also been shown to have antiviral activity by inhibiting the replication of several viruses including HIV, HCV, and influenza.
Avantages Et Limitations Des Expériences En Laboratoire
3-((2,4-dimethoxyphenyl)amino)-1-(2-hydroxyethyl)-1H-pyrrole-2,5-dione has several advantages for lab experiments including its small molecular weight, high solubility, and stability. 3-((2,4-dimethoxyphenyl)amino)-1-(2-hydroxyethyl)-1H-pyrrole-2,5-dione can be easily synthesized and purified, and its activity can be measured using various assays including cell viability, apoptosis, and NF-κB activity assays. However, 3-((2,4-dimethoxyphenyl)amino)-1-(2-hydroxyethyl)-1H-pyrrole-2,5-dione also has some limitations for lab experiments including its low potency and specificity, which may require higher concentrations and longer treatment times to observe significant effects. In addition, 3-((2,4-dimethoxyphenyl)amino)-1-(2-hydroxyethyl)-1H-pyrrole-2,5-dione may have off-target effects on other signaling pathways, which may complicate the interpretation of results.
Orientations Futures
There are several future directions for the research on 3-((2,4-dimethoxyphenyl)amino)-1-(2-hydroxyethyl)-1H-pyrrole-2,5-dione. One direction is to improve the potency and specificity of 3-((2,4-dimethoxyphenyl)amino)-1-(2-hydroxyethyl)-1H-pyrrole-2,5-dione by modifying its chemical structure or developing new analogs. Another direction is to study the pharmacokinetics and pharmacodynamics of 3-((2,4-dimethoxyphenyl)amino)-1-(2-hydroxyethyl)-1H-pyrrole-2,5-dione in vivo, which may help to optimize its dosing and administration for clinical use. In addition, 3-((2,4-dimethoxyphenyl)amino)-1-(2-hydroxyethyl)-1H-pyrrole-2,5-dione may be studied in combination with other drugs or therapies to enhance its efficacy and reduce its toxicity. Finally, 3-((2,4-dimethoxyphenyl)amino)-1-(2-hydroxyethyl)-1H-pyrrole-2,5-dione may be studied in various disease models to determine its therapeutic potential and mechanism of action in vivo.
Applications De Recherche Scientifique
3-((2,4-dimethoxyphenyl)amino)-1-(2-hydroxyethyl)-1H-pyrrole-2,5-dione has been studied extensively for its potential therapeutic applications in various diseases including cancer, inflammation, and viral infections. In cancer research, 3-((2,4-dimethoxyphenyl)amino)-1-(2-hydroxyethyl)-1H-pyrrole-2,5-dione has been shown to inhibit the growth and survival of cancer cells by inducing apoptosis, inhibiting angiogenesis, and suppressing metastasis. 3-((2,4-dimethoxyphenyl)amino)-1-(2-hydroxyethyl)-1H-pyrrole-2,5-dione has also been studied for its anti-inflammatory effects, which may be useful in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. In addition, 3-((2,4-dimethoxyphenyl)amino)-1-(2-hydroxyethyl)-1H-pyrrole-2,5-dione has been shown to have antiviral activity against several viruses including HIV, HCV, and influenza.
Propriétés
IUPAC Name |
3-(2,4-dimethoxyanilino)-1-(2-hydroxyethyl)pyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5/c1-20-9-3-4-10(12(7-9)21-2)15-11-8-13(18)16(5-6-17)14(11)19/h3-4,7-8,15,17H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBSFXMFDGGXMMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC2=CC(=O)N(C2=O)CCO)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((2,4-dimethoxyphenyl)amino)-1-(2-hydroxyethyl)-1H-pyrrole-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-(4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-4-oxobutanoate](/img/structure/B3411596.png)

![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-fluorophenyl)methanone](/img/structure/B3411611.png)
![1-{4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-propylpentan-1-one](/img/structure/B3411618.png)
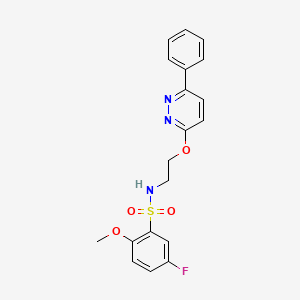
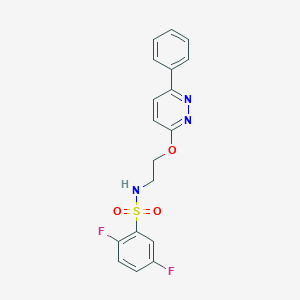
![(2,6-difluorophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B3411626.png)
![2-(4-chlorophenyl)-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B3411634.png)
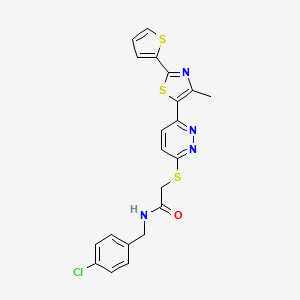
![2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B3411639.png)
![4-{[1-(2-hydroxyethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic acid](/img/structure/B3411645.png)
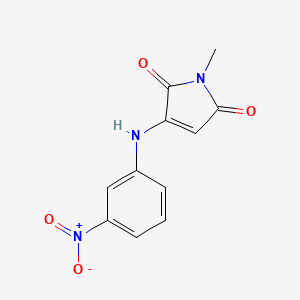
![N-[5-({[(4-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B3411666.png)
